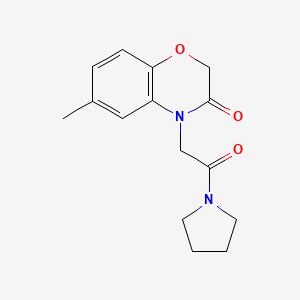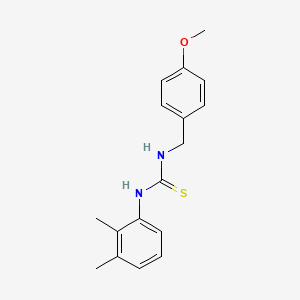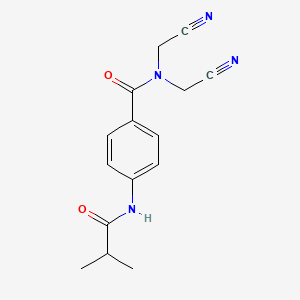![molecular formula C16H16N2OS B5774197 N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5774197.png)
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide, commonly known as MPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTA is a thioamide derivative that has been synthesized using various methods and has shown promising results in various fields of research.
作用機序
The mechanism of action of MPTA is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
MPTA has been shown to exhibit various biochemical and physiological effects. Studies have shown that MPTA can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of certain proteins involved in cancer cell growth and survival. MPTA has also been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines and chemokines.
実験室実験の利点と制限
One advantage of using MPTA in lab experiments is its relatively low cost compared to other compounds with similar properties. MPTA is also readily available and can be synthesized using various methods. However, one limitation of using MPTA in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several possible future directions for research on MPTA. One area of interest is the development of novel analogs of MPTA that exhibit improved efficacy and bioavailability. Another area of interest is the investigation of the potential use of MPTA in combination with other drugs or therapies for the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of MPTA and its potential applications in other fields of research.
合成法
MPTA can be synthesized using various methods, including the reaction of 2-methylaniline with carbon disulfide and subsequent reaction with 2-chloro-N-phenylacetamide. Another method involves the reaction of 2-methylaniline with carbon disulfide followed by reaction with N-phenylacetyl chloride. The synthesis of MPTA can also be achieved using other methods such as the reaction of 2-methylaniline with thiophosgene and subsequent reaction with N-phenylacetyl chloride.
科学的研究の応用
MPTA has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that MPTA exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPTA has also been studied for its potential use as an anti-inflammatory agent, with studies showing that it exhibits anti-inflammatory effects in vitro.
特性
IUPAC Name |
N-[(2-methylphenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-7-5-6-10-14(12)17-16(20)18-15(19)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMAWHHZFGWCRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5774139.png)



![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B5774171.png)


![5-{[(2-chlorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5774208.png)
![N-{3,5-dichloro-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5774216.png)
![2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5774223.png)
![1-{[4-(methylthio)phenoxy]acetyl}indoline](/img/structure/B5774227.png)

